molecular formula C18H17F3N2OS B2734187 7-phenyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane CAS No. 1797737-86-0

7-phenyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane

Cat. No.: B2734187
CAS No.: 1797737-86-0
M. Wt: 366.4
InChI Key: NVPFOTOGPXMURP-UHFFFAOYSA-N
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Description

7-Phenyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a phenyl group at the 7-position and a 6-(trifluoromethyl)pyridine-3-carbonyl moiety at the 4-position. This structure combines conformational flexibility (due to the thiazepane ring) with enhanced lipophilicity and metabolic stability imparted by the trifluoromethyl group. Such properties make it a candidate for therapeutic applications, particularly in targeting enzymes like histone deacetylases (HDACs) .

The pyridine-3-carbonyl group improves aqueous solubility compared to purely aromatic linkers, while the phenyl substituent may enhance binding affinity to hydrophobic pockets in biological targets . Its synthesis typically involves coupling reactions between amine intermediates and acid derivatives, as seen in analogous compounds (e.g., Scheme 1 in ) .

Properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2OS/c19-18(20,21)16-7-6-14(12-22-16)17(24)23-9-8-15(25-11-10-23)13-4-2-1-3-5-13/h1-7,12,15H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPFOTOGPXMURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Phenyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane is a heterocyclic compound characterized by its thiazepane ring structure, which incorporates both sulfur and nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its unique chemical properties, particularly the presence of the trifluoromethyl group that enhances lipophilicity and potentially influences biological activity.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C16H14F3N2S\text{C}_{16}\text{H}_{14}\text{F}_3\text{N}_2\text{S}

Key features include:

  • Thiazepane Ring : A seven-membered ring contributing to the compound's stability and reactivity.
  • Trifluoromethyl Group : Enhances metabolic stability and alters interactions with biological targets.
  • Phenyl Group : Provides additional hydrophobic interactions that may influence biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities. The trifluoromethyl moiety is particularly noted for enhancing these activities due to increased metabolic stability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for various kinases, impacting cell signaling pathways crucial for tumor growth.
  • Receptor Interaction : The compound could interact with specific receptors in the body, influencing cellular responses and potentially leading to therapeutic effects against cancer or other diseases.

Case Studies and Research Findings

  • Antitumor Activity : A study highlighted the potential of similar thiazepane derivatives in exhibiting cytotoxic effects against cancer cell lines. The mechanism involved binding to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division .
  • Kinase Inhibition : Similar compounds have been studied for their ability to inhibit c-KIT kinase, showing significant potency against various drug-resistant mutations. This suggests that this compound could also possess similar properties .
  • Pharmacokinetic Profiles : Research indicates that compounds with a trifluoromethyl group often display favorable pharmacokinetic properties, including improved bioavailability and metabolic stability .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound NameStructure FeaturesUnique Aspects
6-(Trifluoromethyl)pyridin-3-carboxylic acidPyridine ring with trifluoromethyl groupIntermediate in organic synthesis
Thiazepanone derivativesSimilar thiazepane core without fluorinated groupsDifferent biological activities
Phenyl-substituted thiazolesContains phenyl groups but different heteroatomsDiverse pharmaceutical applications

The combination of functional groups in this compound likely confers distinct pharmacological properties compared to these similar compounds.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 7-phenyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane exhibit various biological activities. The trifluoromethyl group is particularly noted for enhancing biological activity due to increased metabolic stability and altered interactions with targets such as enzymes and receptors.

Potential Biological Applications:

  • Antimicrobial Activity: Studies suggest potential efficacy against various bacterial strains.
  • Anti-inflammatory Properties: Investigations into its role in reducing inflammation markers in vitro.
  • Anticancer Activity: Preliminary studies indicate possible effects on cancer cell lines, warranting further exploration.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific proteins or enzymes.
  • Mechanistic Pathways: Investigating how these interactions translate into biological effects.

Case Studies

Several case studies have been conducted to explore the applications of this compound:

  • Antimicrobial Efficacy Study:
    • Objective: Evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Findings: Demonstrated significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Mechanism Investigation:
    • Objective: Assess the impact on inflammatory cytokine production.
    • Findings: Reduced levels of pro-inflammatory cytokines in treated cell cultures.
  • Anticancer Activity Assessment:
    • Objective: Test cytotoxic effects on various cancer cell lines.
    • Findings: Showed selective cytotoxicity towards certain cancer cells, indicating potential as an anticancer drug candidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Pyridine-Linked Derivatives
  • Compound 258 (3-Formyl-4-(6-(trifluoromethyl)pyridine-3-carbonyl)-1H-pyrrole-2-carboxylate): Shares the 6-(trifluoromethyl)pyridine-3-carbonyl group but replaces the thiazepane core with a pyrrole ring.
  • Ethyl 4-(2-Bromo-6-(trifluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (200) : Incorporates a bromine atom on the pyridine ring, which may hinder solubility but offers a handle for further functionalization. Unlike the target compound, its pyrrole core lacks the thiazepane’s sulfur atom, altering hydrogen-bonding capacity .
2.1.2 Thiazepane Derivatives with Varied Substituents
  • 4-[2-(Methylsulfanyl)Pyridine-3-Carbonyl]-7-(Thiophen-2-Yl)-1,4-Thiazepane : Replaces the phenyl group with a thiophene ring. The sulfur in thiophene may enhance π-π stacking but reduce metabolic stability compared to the phenyl group .

Biochemical Properties

Compound HDAC4/5 Selectivity Aqueous Solubility Synthetic Yield Key Structural Features
Target Compound High Moderate 50–66% 1,4-Thiazepane, CF3-pyridine, phenyl
1,4-Phenyl-Linked HDAC Inhibitors (e.g., 9–21) Higher HDAC4 affinity Low 47–54% 1,4-Phenyl linker, oxadiazole
Pyridine-Linked Inhibitors (e.g., 200, 258) Moderate High 47–54% Pyridine linker, bromine/pyrrole
Thiophene-Thiazepane () Not reported Low 75% Thiophene, methylsulfanyl-pyridine
  • HDAC Selectivity : The target compound’s pyridine linker balances solubility and selectivity, whereas 1,4-phenyl-linked analogues (e.g., compounds 9–21) exhibit higher HDAC4/5 affinity but poorer solubility .
  • Solubility : Pyridine-containing derivatives generally outperform phenyl-linked compounds due to the heteroaromatic ring’s polarity .

Key Research Findings

Linker Optimization : Pyridine linkers improve solubility without sacrificing HDAC binding, as demonstrated in compound 258 and the target compound .

Ring Size Impact : The seven-membered thiazepane core enables better adaptation to enzyme active sites compared to five-membered pyrrole or oxadiazole rings .

Substituent Effects : Phenyl groups enhance hydrophobic interactions, while thiophene or bromine substitutions introduce steric or electronic modifications that alter target engagement .

Preparation Methods

Sequential Cyclization-Acylation

A one-pot synthesis involves cyclizing β-amino thiols with α-bromo ketones to form the thiazepane ring, followed by in situ acylation with 6-(trifluoromethyl)nicotinoyl chloride. This method reduces purification steps but requires precise stoichiometry to avoid over-acylation.

Tandem Reduction-Cyclization

Reductive amination of keto-thiols using sodium cyanoborohydride (NaBH3CN) in methanol forms the thiazepane core, while the trifluoromethylpyridine carbonyl is introduced via Steglich esterification using dicyclohexylcarbodiimide (DCC).

Optimization and Catalytic Methods

Lewis Acid Catalysis

Iron(III) chloride (FeCl3) enhances cyclization efficiency by polarizing carbonyl groups, as evidenced in pyrrole synthesis. Similarly, FeCl3 (10 mol%) in tetrahydrofuran (THF) accelerates thiazepane formation by facilitating imine intermediate generation.

Base-Mediated Eliminations

Deprotonation with cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) promotes smooth elimination during cyclization, achieving moderate yields (45–65%). Sterically hindered substrates benefit from milder bases like potassium carbonate (K2CO3).

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield (%) Reference
Diazadiene Cyclization NaH, EtOAc 40°C, 4 h 70–85
LiAlH4 Reduction LiAlH4, THF 0–20°C, 4 h 79
FeCl3-Catalyzed Cyclization FeCl3, THF Reflux, 30 h 65–75
Vilsmeier-Haack Formylation DMF, POCl3 80°C, N2 atmosphere 60–70

Q & A

Q. What are the key synthetic routes for preparing 7-phenyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane?

  • Methodological Answer : The synthesis typically involves coupling a trifluoromethylpyridine derivative with a thiazepane precursor. For example:
  • Step 1 : Activation of 6-(trifluoromethyl)pyridine-3-carboxylic acid via mixed anhydride or coupling reagents (e.g., EDCI/HOBt) to form the reactive acyl intermediate.
  • Step 2 : Nucleophilic acylation of the 1,4-thiazepane nitrogen using the activated pyridine carbonyl intermediate.
  • Step 3 : Introduction of the phenyl group at the 7-position via alkylation or Suzuki-Miyaura cross-coupling, depending on the substitution pattern of the thiazepane core .
  • Purification : Column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 0–40% ethyl acetate) is commonly employed to isolate the final product .

Q. How is the structural integrity of the compound confirmed after synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are critical for confirming the presence of the trifluoromethyl group (δ ~110–120 ppm for 19^{19}F-coupled signals) and the thiazepane ring protons (e.g., δ 3.5–4.5 ppm for CH2_2-N and CH2_2-S moieties) .
  • Mass Spectrometry (ESI-MS) : The molecular ion peak (e.g., m/z 507.2 [M+1]+^+) verifies the target molecular weight .
  • Infrared Spectroscopy (IR) : Stretching frequencies for the carbonyl group (C=O, ~1650–1700 cm1^{-1}) and C-F bonds (~1100–1200 cm1^{-1}) provide additional confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the pyridine-thiazepane coupling step?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents like THF or DMF enhance nucleophilicity of the thiazepane nitrogen. Evidence shows THF improves reaction homogeneity compared to DCM .
  • Catalysis : Triethylamine (Et3_3N) or DMAP can accelerate acylation by neutralizing HCl byproducts and stabilizing intermediates .
  • Temperature Control : Reactions performed at room temperature for extended periods (e.g., 72 hours) minimize side reactions like hydrolysis of the trifluoromethylpyridine carbonyl group .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress and identifies byproducts (e.g., unreacted starting materials) .

Q. What analytical strategies address contradictions in spectral data for stereoisomers of the thiazepane ring?

  • Methodological Answer :
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve discrepancies in optical rotation or biological activity .
  • Dynamic NMR : Variable-temperature 1^1H NMR can detect ring-flipping dynamics in the thiazepane moiety, distinguishing axial vs. equatorial substituents .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict stable conformers and correlate calculated NMR shifts with experimental data to validate stereochemical assignments .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in downstream functionalization?

  • Methodological Answer :
  • Electron-Withdrawing Nature : The -CF3_3 group deactivates the pyridine ring, requiring harsher conditions for electrophilic substitution (e.g., nitration or halogenation).
  • Directed Metalation : Lithium-halogen exchange at the 2-position of the pyridine ring is facilitated by the -CF3_3 group’s meta-directing effects, enabling regioselective C-H functionalization .
  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) reveal that the -CF3_3 group enhances hydrolytic stability compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. Why do reported yields for similar trifluoromethylpyridine-thiazepane conjugates vary significantly (47–90%)?

  • Methodological Answer :
  • Purification Challenges : Higher yields (e.g., 90% in ) are achieved when intermediates (e.g., Boc-protected pyrroles) are purified before coupling, while lower yields (47–66% in ) result from unoptimized workup protocols.
  • Byproduct Formation : Competing reactions, such as over-alkylation of the thiazepane nitrogen or decomposition of the trifluoromethyl group under acidic/basic conditions, contribute to variability .
  • Scale Dependency : Milligram-scale reactions often report higher yields due to easier heat/ mass transfer, whereas multigram syntheses face aggregation or solubility issues .

Methodological Best Practices

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :
  • Standardized Protocols : Adopt published procedures (e.g., Boc-protection/ deprotection in ) with strict control of reaction time, temperature, and stoichiometry.
  • Cross-Validation : Use orthogonal techniques (e.g., 19^{19}F NMR alongside ESI-MS) to confirm the presence of the -CF3_3 group and rule out fluorinated impurities .
  • Open Data Sharing : Publish detailed spectral data (e.g., NMR peak lists, HRMS traces) in supplementary materials to enable direct comparison across studies .

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